4'-Morpholinoacetophenone

Catalog No.
S773211
CAS No.
39910-98-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Morpholinoacetophenone

CAS Number

39910-98-0

Product Name

4'-Morpholinoacetophenone

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanone

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3

InChI Key

AKQWEDMTPCAESO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2

Organic Synthesis

'-MAP can be used as a building block in the synthesis of more complex molecules. For example, researchers have used 4'-MAP to synthesize novel Schiff bases and pyrazole derivatives [1, 2]. These compounds have potential applications in medicinal chemistry and materials science.

  • [1] Synthesis of Schiff bases derived from 4′-Morpholinoacetophenone and their antimicrobial activities European Journal of Medicinal Chemistry (2010)
  • [2] Expeditious Synthesis of Functionalized Pyrazole Derivatives from 4′-Morpholinoacetophenone under Solvent-Free Conditions Chinese Journal of Chemistry (2010)

Polymers

'-MAP can be used to create polymers. Researchers have investigated the use of 4'-MAP in the synthesis of copololymers [3]. These copolymers have potential applications in the development of new materials with specific properties.

  • [3] Ruthenium-Catalyzed Regioselective Step-Growth Copolymerization of p-(Dialkylamino)acetophenones and α,ω-Dienes Macromolecules (2009)

Origin and Significance:

4-MAP is a synthetic compound, not found naturally. While there is no extensive research on its specific uses, its structure suggests potential applications in various fields. The ketone group provides a reactive site for further functionalization, while the morpholine ring can participate in hydrogen bonding and other interactions []. Research into its properties and potential applications is ongoing.


Molecular Structure Analysis

4-MAP has the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol []. Its structure consists of a benzene ring (phenyl group) attached to a carbonyl group (C=O) at one end and a morpholine ring (a five-membered heterocyclic ring containing nitrogen and oxygen) at the other end on the para (4') position relative to the carbonyl group [, ].

Here are some key features of its structure:

  • The presence of a ketone group (C=O) makes it susceptible to nucleophilic attack, a common reaction in organic chemistry [].
  • The morpholine ring can participate in hydrogen bonding due to the presence of the N-H group, potentially influencing its solubility and interactions with other molecules [].
  • The aromatic character of the phenyl ring can influence its stability and reactivity [].

Chemical Reactions Analysis

Synthesis:

Specific details on the synthesis of 4-MAP are not readily available in scientific literature. However, general methods for synthesizing aryl ketones, like 4-MAP, involve Friedel-Crafts acylation. This reaction involves reacting a benzene derivative with an acyl chloride (RCOCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].

Other Reactions:

Due to the presence of the ketone group, 4-MAP is likely to undergo reactions typical of ketones, such as:

  • Nucleophilic addition reactions: The carbonyl group can react with nucleophiles like alcohols or amines to form addition products [].
  • Condensation reactions: 4-MAP can participate in aldol condensation or Claisen condensation reactions under specific conditions [, ].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39910-98-0

Dates

Modify: 2023-08-15

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